molecular formula C23H15ClN6O B2360063 4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891114-39-9

4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2360063
CAS RN: 891114-39-9
M. Wt: 426.86
InChI Key: HUTCDQUJDBTZMA-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains a triazole ring . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For example, the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Anticancer Activity

The triazolopyridazine scaffold within the compound shows promise in anticancer research. The presence of the pyridinyl-triazolo-pyridazine moiety can interact with various biological targets, potentially inhibiting cancer cell growth. Compounds similar to 4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been synthesized and screened for their anticancer activities .

Antimicrobial and Antiviral Properties

The triazole core is known for its antimicrobial and antiviral properties. This compound, with its triazolopyridazine and benzamide groups, could be explored for its efficacy against various bacterial and fungal pathogens, as well as viruses .

Enzyme Inhibition

The structural complexity of this compound suggests potential as an enzyme inhibitor. It could be designed to target specific enzymes involved in disease processes, such as carbonic anhydrase inhibitors, cholinesterase inhibitors, and others, which are crucial in the treatment of conditions like glaucoma and Alzheimer’s disease .

Analgesic and Anti-inflammatory Uses

Compounds with a triazolopyridazine core have shown analgesic and anti-inflammatory activities. The benzamide group in the compound could enhance these properties, making it a candidate for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Effects

The hybrid structure of triazolopyridazine has the potential to exhibit antioxidant properties. This can be particularly useful in the development of treatments for oxidative stress-related diseases .

Antitubercular Agents

Given the ongoing challenge of tuberculosis, there is a constant need for new antitubercular agents. The triazole and pyridazine components of this compound could be effective in inhibiting the growth of Mycobacterium tuberculosis .

Pharmacokinetic Enhancements

The compound’s structure could be beneficial in enhancing pharmacokinetic profiles of drugs, improving their absorption, distribution, metabolism, and excretion characteristics, leading to better efficacy and reduced side effects .

Cytotoxicity Modulation

In the context of drug safety, understanding the cytotoxic effects of compounds is crucial. This compound could serve as a model to study the cytotoxicity modulation in drug development, ensuring safety and effectiveness .

properties

IUPAC Name

4-chloro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN6O/c24-18-6-4-16(5-7-18)23(31)26-19-3-1-2-17(14-19)20-8-9-21-27-28-22(30(21)29-20)15-10-12-25-13-11-15/h1-14H,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTCDQUJDBTZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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